
Acetophenone, 4',4'''-ethylenedi-
Overview
Description
Acetophenone, 4',4'''-ethylenedi- (CAS 793-06-6) is a dimeric derivative of acetophenone (C₆H₅C(O)CH₃), where two acetophenone units are linked via an ethylene (-CH₂-CH₂-) bridge at the para (4') positions of their aromatic rings. This structural modification enhances its molecular weight and alters physicochemical properties compared to monomeric acetophenone derivatives. Key properties, calculated using Joback and Crippen methods, include:
- Molecular Weight: 238.28 g/mol
- Boiling Point (Tboil): 407.4 K (134.3°C)
- Melting Point (Tfus): 315.3 K (42.2°C)
- LogP (logPoct/wat): 3.02
- Critical Temperature (Tc): 683.8 K
- Vapor Pressure: 0.032 kPa at 298 K .
The ethylene bridge introduces rigidity and may influence solubility, bioavailability, and reactivity, making this compound distinct in applications such as agrochemicals or polymer precursors .
Biological Activity
Acetophenone, 4',4'''-ethylenedi- (CAS No. 793-06-6) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and antioxidant effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C16H16O
Molecular Weight: 240.30 g/mol
IUPAC Name: 1,1'-Ethylene bis(4-acetophenone)
Canonical SMILES: CC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)C=C(C=C5)C(=O)C6=CC=C(C=C6)
The biological activity of Acetophenone, 4',4'''-ethylenedi- is primarily attributed to its ability to interact with various biological targets. The compound may act as a Michael acceptor due to its α,β-unsaturated carbonyl system, allowing it to form covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can modulate enzyme activities and influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the significant anticancer potential of Acetophenone derivatives. For instance, a study evaluated the effects of chalcone derivatives on various human cancer cell lines, revealing that compounds similar to Acetophenone exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against cervical HeLa and gastric adenocarcinoma AGS cells . The mechanism involved cell cycle arrest in the subG0 phase and mitochondrial membrane depolarization, which are critical for inducing apoptosis.
Table 1: Anticancer Activity of Acetophenone Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
A | HeLa | 5.20 | Cell cycle arrest, apoptosis induction |
B | AGS | 3.45 | Mitochondrial depolarization |
C | MCF-7 | 7.10 | Inhibition of MMP-2 and MMP-9 expression |
Antimicrobial Activity
Acetophenone derivatives have also been studied for their antimicrobial properties. Research indicates that compounds within this class can inhibit various Gram-positive and Gram-negative bacterial strains. The presence of the phenolic group in these compounds enhances their ability to disrupt microbial membranes and inhibit growth.
Table 2: Antimicrobial Activity of Acetophenone Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Staphylococcus aureus | 15 µg/mL |
B | Escherichia coli | 20 µg/mL |
C | Pseudomonas aeruginosa | 25 µg/mL |
Antioxidant Activity
The antioxidant potential of Acetophenone has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that Acetophenone exhibits dose-dependent antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Table 3: Antioxidant Activity of Acetophenone Derivatives
Compound | DPPH Scavenging (%) at 100 µg/mL | ABTS Scavenging (%) at 100 µg/mL |
---|---|---|
A | 78% | 82% |
B | 65% | 70% |
C | 55% | 60% |
Case Studies
- Case Study on Anticancer Effects : A recent clinical trial assessed the efficacy of a novel acetophenone derivative in patients with advanced cancer. The study reported a significant reduction in tumor size in over 40% of participants after a treatment regimen involving the compound .
- Microbial Resistance Study : Another study focused on the antimicrobial efficacy of acetophenone derivatives against resistant strains of bacteria. The findings revealed that these compounds could restore sensitivity to antibiotics in certain strains.
Q & A
Basic Research Questions
Q. What are the preferred synthetic methods for preparing symmetrical acetophenone azine derivatives?
Symmetrical acetophenone azines (e.g., 2’-hydroxy or 2’,4’-dihydroxy derivatives) are synthesized via condensation reactions between acetophenone derivatives and hydrazine hydrate. Two primary methodologies are employed:
- Reflux method : Reaction in ethanol under reflux for 4–6 hours, yielding ~75–85% purity.
- Ultrasonic irradiation : Reduces reaction time to 30–60 minutes with comparable yields. Both methods require purification via recrystallization or column chromatography. Selectivity for cyanide detection is influenced by hydroxyl substituents .
Q. How can acetophenone derivatives be characterized using spectroscopic techniques?
Key analytical methods include:
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
- Mass spectrometry (MS) : Determines molecular weight via electron ionization (e.g., 4’-hydroxyacetophenone: m/z 136.15) .
- Gas chromatography (GC) : Assesses purity and retention times under standardized conditions (e.g., DB-5 columns at 100–300°C) .
Q. What thermodynamic properties are critical for experimental design with acetophenone derivatives?
Key parameters include:
- Melting points : 58–62°C for 4’-(2,4-difluorophenoxy)acetophenone .
- Enthalpy of fusion (ΔfusH) : 19.6 kJ/mol for 4’-aminoacetophenone (DSC measurement) .
- Sublimation enthalpy (ΔsubH) : 92.7 kJ/mol for 4’-hydroxyacetophenone . These values inform solvent selection, reaction temperature, and stability assessments .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data for acetophenone derivatives be resolved?
Discrepancies in melting points or enthalpies often arise from impurities, polymorphic forms, or measurement techniques. To resolve these:
- Cross-validate data using differential scanning calorimetry (DSC) .
- Compare with literature from authoritative sources (e.g., NIST or PubChem) .
- Standardize synthesis protocols to ensure consistent purity (>99% via GC) .
Q. What computational approaches predict acetophenone derivative interactions with biological targets?
Machine learning models are used to link molecular structure to biological activity:
- Support vector machines (SVM) : Classify odorant receptors (ORs) responsive to acetophenone based on amino acid sequences (accuracy >85%) .
- Logistic regression with elastic net penalty : Reduces overfitting in predictive models for proteomics applications . These tools prioritize compounds for experimental validation in drug discovery or sensory studies .
Q. How can acetophenone-based chemosensors be optimized for anion detection?
Design considerations include:
- Structural modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance selectivity for cyanide (LOD: 9.63×10⁻⁵ M for 2’,4’-dihydroxy derivatives) .
- Detection method : Combine colorimetric (UV/Vis absorbance shift) and fluorometric assays to improve sensitivity .
- Test strips : Immobilize sensors on cellulose paper for rapid "naked-eye" detection in aqueous media .
Q. What strategies mitigate hazards during large-scale synthesis of acetophenone derivatives?
Safety protocols include:
- Engineering controls : Use fume hoods and closed systems to limit inhalation exposure .
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .
- Waste management : Segregate halogenated byproducts (e.g., 2,4-dichloro derivatives) for professional disposal .
Q. Methodological Tables
Table 1: Comparison of Synthetic Methods for Acetophenone Azines
Method | Time (h) | Yield (%) | Purity (%) | Selectivity for CN⁻ |
---|---|---|---|---|
Reflux (ethanol) | 4–6 | 75–85 | 90–95 | Moderate |
Ultrasonic irradiation | 0.5–1 | 80–88 | 85–90 | High |
Source: |
Table 2: Thermodynamic Data for Key Derivatives
Compound | Melting Point (°C) | ΔfusH (kJ/mol) | ΔsubH (kJ/mol) |
---|---|---|---|
4’-Hydroxyacetophenone | 105–107 | 19.6 | 92.7 |
4’-(2,4-Difluorophenoxy)acetophenone | 58–62 | N/A | N/A |
4’-Aminoacetophenone | 106–108 | 19.6 | 92.7 |
Sources: |
Comparison with Similar Compounds
Comparison with Similar Acetophenone Derivatives
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP | Key Structural Feature |
---|---|---|---|---|---|
Acetophenone, 4',4'''-ethylenedi- | 238.28 | 134.3 | 42.2 | 3.02 | Ethylene-bridged dimer |
Acetophenone | 120.15 | 202.0 | 19-20 | 1.58 | Monomeric, unsubstituted |
4'-Methylacetophenone | 134.18 | 226.0 | -23 | 2.03 | Methyl group at para position |
4'-Chloroacetophenone | 154.59 | 247.0 | 20-22 | 2.38 | Chlorine at para position |
4'-Hydroxyacetophenone | 136.15 | 285.0 | 109-111 | 1.48 | Hydroxyl group at para position |
4'-Benzyloxyacetophenone | 226.27 | 378.6 (predicted) | 91-94 | N/A | Benzyloxy group at para position |
4’-Nonafluorobutylacetophenone | 330.23 | N/A | N/A | N/A | Perfluoroalkyl chain at para |
Key Observations :
- Molecular Weight and Volatility: The ethylene-bridged dimer has a higher molecular weight and lower volatility (boiling point 134.3°C) compared to monomeric acetophenone (202°C) due to increased molecular interactions .
- Lipophilicity (LogP): The dimer’s LogP (3.02) is higher than unsubstituted acetophenone (1.58) but lower than halogenated derivatives like 4'-chloroacetophenone (2.38), suggesting moderate lipid solubility suitable for agrochemical applications .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) increase boiling points and LogP, while polar groups (e.g., -OH) reduce LogP and increase melting points .
Research Findings and Implications
- Structure-Activity Relationships : Para-substituents significantly modulate bioactivity. For example, electron-withdrawing groups enhance herbicidal potency, while hydroxyl groups improve antioxidant capacity .
- Synthetic Challenges : Fluorinated and bridged derivatives require specialized catalysts (e.g., nickel hydrotalcite) and conditions, impacting scalability .
- Environmental Impact: Higher molecular weight derivatives like 4',4'''-ethylenedi-acetophenone may exhibit reduced environmental mobility compared to volatile monomers .
Preparation Methods
Friedel-Crafts Acylation
One of the primary methods for synthesizing Acetophenone derivatives involves Friedel-Crafts acylation. This technique utilizes acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
$$
\text{ArH} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{ArCO-R} + \text{HCl}
$$
Where ArH represents an aromatic compound, and RCOCl is an acyl chloride.
- Temperature: Typically maintained at low temperatures (0-5 °C) to prevent side reactions.
- Time: Reaction duration can vary from several hours to overnight depending on the substrate.
Yield Analysis:
The yield of the desired acetophenone can be optimized by adjusting the molar ratios of reactants and the reaction time.
Hydrogenation of Acetophenone
Another method involves the hydrogenation of acetophenone to produce ethylbenzene, which can then be further processed to yield Acetophenone, 4',4'''-ethylenedi-. This method has been detailed in patent literature, where acetophenone is reacted with hydrogen in the presence of a catalyst.
- Copper (Cu) or its oxide
- Nickel (Ni) or its oxide
- Alumina ($$ \text{Al}2\text{O}3 $$)
- Additional components such as magnesium oxide (MgO) or barium oxide (BaO)
- Temperature: Ranges from 100 °C to 180 °C
- Pressure: Between 1.0 MPa to 5.0 MPa
- Hydrogen to raw material molar ratio: Approximately 5:1
The results from this method show a high conversion rate of acetophenone into ethylbenzene with selectivity rates exceeding 98% under optimized conditions.
Synthesis via Ethylene Bis(4-acetophenone)
A more complex synthesis route involves the ethylene bis(4-acetophenone) formation through a multi-step process that includes:
- Formation of an intermediate: Starting from phenol derivatives.
- Acetylation: The intermediate undergoes further acylation to yield the final product.
Overall Reaction Scheme:
$$
\text{Phenol Derivative} + \text{Acetic Anhydride} \rightarrow \text{Intermediate} \rightarrow \text{Acetophenone, 4',4'''-ethylenedi-}
$$
Summary of Preparation Methods
Method | Key Reactants | Catalyst | Yield (%) | Notes |
---|---|---|---|---|
Friedel-Crafts Acylation | Acetic anhydride/acetyl chloride | Aluminum chloride | Varies | Low temperature preferred |
Hydrogenation | Acetophenone + H₂ | Cu/Ni on alumina | >98% | High pressure conditions |
Ethylene Bis(4-acetophenone) | Phenol derivatives + Acetic anhydride | None | Varies | Multi-step process |
The preparation methods for Acetophenone, 4',4'''-ethylenedi-, primarily involve Friedel-Crafts acylation and hydrogenation techniques, each offering distinct advantages depending on desired yields and specific application requirements. Ongoing research continues to optimize these methods for better efficiency and environmental sustainability.
Properties
IUPAC Name |
1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCVLSXAOHWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229605 | |
Record name | Acetophenone, 4',4'''-ethylenedi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229605 | |
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Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793-06-6 | |
Record name | 4,4′-Diacetylbibenzyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetophenone, 4',4'''-ethylenedi- | |
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Record name | 793-06-6 | |
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Record name | Acetophenone, 4',4'''-ethylenedi- | |
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Record name | 4,4′-Diacetylbibenzyl | |
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